N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also includes an oxadiazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . Another study reported the synthesis of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . The reaction involved the ring closure of furan-2-carboxylic acid hydrazide with carbon disulfide .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Synthesis and Derivatives
The synthesis of heterocyclic compounds based on the furan-2-yl moiety and the 1,3,4-oxadiazole ring is a significant area of research. For instance, the preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles derivatives from furan-2-ylmethylidene precursors showcases the versatility of these heterocycles in organic synthesis (El-Essawy & Rady, 2011). These derivatives find applications in pharmaceuticals and material science due to their diverse biological and physical properties.
Biological Activities
The search for new pharmacologically active compounds is an ongoing challenge in medicinal chemistry. Derivatives of 1,3,4-oxadiazole and pyrazole, for example, have been synthesized and tested for various biological activities. Notably, compounds with the furan-2-yl and 1,3,4-oxadiazole moieties have shown promising results against specific targets, such as antileukemic activities (Earl & Townsend, 1979) and potential as insensitive energetic materials (Yu et al., 2017).
Material Science Applications
In material science, the structural properties of heterocyclic compounds like 1,3,4-oxadiazoles are exploited to develop new materials with desirable thermal and mechanical characteristics. For example, derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for their potential use as insensitive energetic materials due to their moderate thermal stabilities and insensitivity towards impact and friction (Yu et al., 2017).
Advanced Synthetic Methods
Research on novel synthetic methodologies continues to evolve, offering more efficient routes to complex heterocyclic systems. Advances in the synthesis of non-annelated polynuclear heterocyclic systems that incorporate the 1,2,5-oxadiazole ring alongside furazan and furoxan rings have been reviewed, highlighting their potential applications in pharmacology and as high-energy compounds (Fershtat & Makhova, 2016).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For example, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were evaluated for antitubercular activity against Mycobacterium tuberculosis . The mechanism of action of the titled derivatives was predicted by docking on the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme .
Future Directions
The synthesis of furan derivatives is an active area of research due to their wide range of applications in pharmaceuticals, dyes, polymeric materials, and more . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-6-8(16-17(7)2)10(18)13-12-15-14-11(20-12)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLUTLLPDFFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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